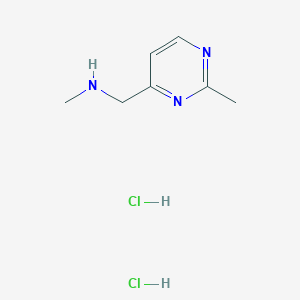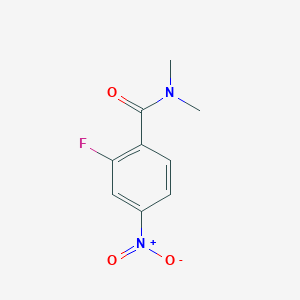
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Übersicht
Beschreibung
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H6F4N2. It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile consists of a pyridine ring attached to a phenyl ring. The phenyl ring has a fluorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile are influenced by the presence of the fluorine atom and the pyridine in its structure .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Inhibitor Development
Synthetic compounds incorporating tri- and tetra-substituted imidazole scaffolds, such as 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a critical role in the release of pro-inflammatory cytokines. The design, synthesis, and activity studies of these compounds are informed by a plethora of crystal structures of p38 in complex with organic ligands, including ATP itself and the reference inhibitor SB203580. These selective inhibitors are known to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and thereby inhibiting the kinase's activity. Experimental and computational studies have shown that modifications at the 2 position of the pyrimidine ring, such as introducing a side chain or replacing pyridine with a pyrimidine ring, can improve both inhibitory activity and selectivity for p38 over other kinases. This highlights the compound's role in designing selective kinase inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Persistence and Toxicity of Fluoropolymers
Fluoropolymers, including compounds related to 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are part of the broader group of per- and polyfluoroalkyl substances (PFAS) that have raised environmental and health concerns due to their persistence and bioaccumulation. Studies have shown that fluoropolymers possess unique thermal, chemical, and biological stability, making them practically insoluble in water and resistant to degradation. Despite their widespread use and environmental presence, fluoropolymers are considered to have negligible residual monomer and oligomer content, low to no leachables, and are not subject to long-range environmental transport. This classification underlines the distinct nature of fluoropolymers from other PFAS, suggesting a need for separate regulatory assessment and management strategies to address their environmental impact (Henry et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which include fluorinated analogs similar to 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, has been a subject of research due to their potential degradation into perfluoroalkyl acids (PFAAs). These studies focus on understanding how non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties degrade microbially into PFCAs and PFSAs, such as PFOA and PFOS, which are persistent and toxic. Identifying microbial degradation pathways, half-lives, defluorination potential, and degradation intermediates is crucial for evaluating the environmental impact of these compounds and their precursors (Liu & Mejia Avendaño, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-3-1-2-10(12(11)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDAODALTKNUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)


![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)



![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)